molecular formula C10H19BrO B13154400 1-(1-Bromo-2-methylpropan-2-yl)-2-methoxycyclopentane

1-(1-Bromo-2-methylpropan-2-yl)-2-methoxycyclopentane

Cat. No.: B13154400
M. Wt: 235.16 g/mol
InChI Key: KKZQDYYPXKPVKJ-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-methylpropan-2-yl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a methoxy group and a bromo-methylpropan-2-yl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with cyclopentanol and 2-methylpropan-2-ol.

    Step 1: The cyclopentanol is first converted to 2-methoxycyclopentane through a methylation reaction using methanol and an acid catalyst such as sulfuric acid.

    Step 2: The 2-methylpropan-2-ol is then brominated using hydrobromic acid or phosphorus tribromide to form 1-bromo-2-methylpropan-2-yl bromide.

    Step 3: Finally, the 1-bromo-2-methylpropan-2-yl bromide is reacted with 2-methoxycyclopentane in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetone.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of substituted cyclopentane derivatives.

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of 2-methylpropan-2-yl-cyclopentane.

Scientific Research Applications

1-(1-Bromo-2-methylpropan-2-yl)-2-methoxycyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2-methylpropan-2-yl)-2-methoxycyclopentane involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 1-(1-Chloro-2-methylpropan-2-yl)-2-methoxycyclopentane
  • 1-(1-Iodo-2-methylpropan-2-yl)-2-methoxycyclopentane
  • 1-(1-Bromo-2-methylpropan-2-yl)-2-ethoxycyclopentane

Comparison: 1-(1-Bromo-2-methylpropan-2-yl)-2-methoxycyclopentane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The methoxy group also differentiates it from compounds with other alkoxy groups, influencing its chemical and physical properties. The combination of these substituents makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(1-bromo-2-methylpropan-2-yl)-2-methoxycyclopentane

InChI

InChI=1S/C10H19BrO/c1-10(2,7-11)8-5-4-6-9(8)12-3/h8-9H,4-7H2,1-3H3

InChI Key

KKZQDYYPXKPVKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)C1CCCC1OC

Origin of Product

United States

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